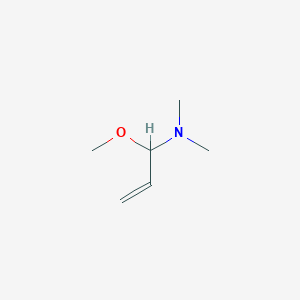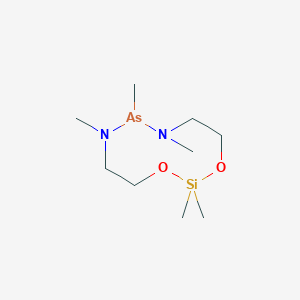
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is a complex organosilicon compound It is characterized by its unique structure, which includes multiple methyl groups and a combination of oxygen, nitrogen, and silicon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane typically involves the reaction of organosilicon precursors with nitrogen and oxygen-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like platinum or palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. Purification steps such as distillation or chromatography are often employed to isolate the compound from reaction by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, organometallic compounds; reactions may require the presence of catalysts or specific reaction conditions such as elevated temperatures or pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted organosilicon compounds.
Applications De Recherche Scientifique
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane involves its interaction with molecular targets through its functional groups. The compound can form covalent bonds with other molecules, leading to the formation of stable complexes. These interactions can influence various biochemical pathways and processes, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,7,8-Pentamethyl-6-chromanol: A compound with a similar methylated structure but different functional groups and applications.
1,2,2,6,6-Pentamethylpiperidine: Another methylated compound with distinct chemical properties and uses.
Uniqueness
2,2,6,7,8-Pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane is unique due to its combination of silicon, oxygen, and nitrogen atoms, which imparts specific chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile organosilicon compounds.
Propriétés
Numéro CAS |
89865-09-8 |
|---|---|
Formule moléculaire |
C9H23AsN2O2Si |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2,2,6,7,8-pentamethyl-1,3,6,8,7,2-dioxadiazarsasilecane |
InChI |
InChI=1S/C9H23AsN2O2Si/c1-10-11(2)6-8-13-15(4,5)14-9-7-12(10)3/h6-9H2,1-5H3 |
Clé InChI |
UDRKXDVRWRMUAK-UHFFFAOYSA-N |
SMILES canonique |
CN1CCO[Si](OCCN([As]1C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1-Ethoxyethoxy)ethyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14390425.png)


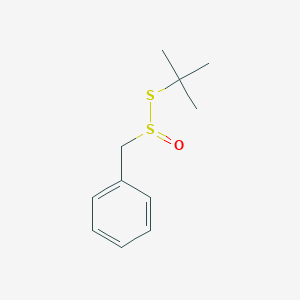
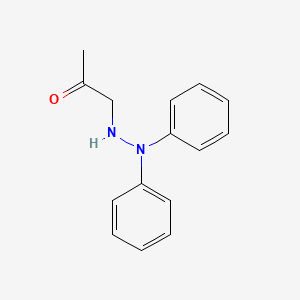
![Diphenyl(sulfanylidene)[(triphenylgermyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14390445.png)
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

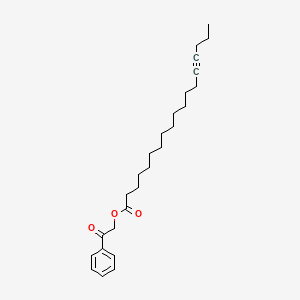

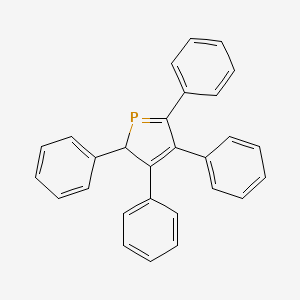
![5,6-Dihydro-1lambda~6~-cyclopenta[d][1,2]thiazole-1,1,3(2H,4H)-trione](/img/structure/B14390489.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(pyrrolidin-1-yl)propanamide](/img/structure/B14390495.png)
